molecular formula C20H19FN2O2 B5910440 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

Cat. No. B5910440
M. Wt: 338.4 g/mol
InChI Key: FQPFPFUBBUBDOH-UHFFFAOYSA-N
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Description

2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound, also known as FGIN-1-27, belongs to the class of benzo[g]indazole derivatives and has been shown to possess a range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole is not fully understood. However, it has been shown to interact with a number of neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It has also been suggested that it may modulate the activity of certain ion channels, such as the NMDA receptor.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects. These include increased levels of certain neurotransmitters, such as dopamine and serotonin, in certain regions of the brain. It has also been shown to reduce the activity of certain stress-related hormones, such as corticosterone.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole in lab experiments is its well-established pharmacological profile. It has been extensively studied and its effects have been well-characterized. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole. Some possible areas of investigation include:
1. Further studies of its mechanism of action, including its interactions with specific neurotransmitter systems and ion channels.
2. Investigation of its potential as a treatment for various neurological and psychiatric disorders, such as depression, anxiety, and addiction.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Investigation of its potential as a tool for studying the function of specific neurotransmitter systems in the brain.
5. Development of new methods for synthesizing this compound and related compounds.

Synthesis Methods

The synthesis of 2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole involves the reaction of 4-fluoroaniline with 2-acetyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound.

Scientific Research Applications

2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. It has also been investigated for its potential as a treatment for drug addiction and neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12(24)23-20(13-3-6-15(21)7-4-13)18-9-5-14-11-16(25-2)8-10-17(14)19(18)22-23/h3-4,6-8,10-11,18,20H,5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPFPFUBBUBDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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